



NMR analysis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) structure

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Compound of Interest

N-(t-Boc-Aminooxy-PEG2)-Nbis(PEG3-propargyl)

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A Comprehensive Guide to the NMR Analysis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) for Advanced Drug Development

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), a rigorous structural confirmation of bifunctional linkers is essential. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for the branched linker, **N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)**, against a common linear alternative, Boc-NH-PEG12-propargyl. This document outlines detailed experimental protocols and presents data in a clear, comparative format to ensure accurate identification and quality assessment of these critical reagents.

Comparative NMR Data Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like PEGylated linkers. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)** and compare it with the data for a related linear linker, Boc-NH-PEG12-propargyl. These predictions are based on established chemical shift ranges for the constituent functional groups.[1]

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)



Functional Group	Proton Assignment	N-(t-Boc- Aminooxy-PEG2)- N-bis(PEG3- propargyl) (Predicted δ, ppm)	Boc-NH-PEG12- propargyl (Typical δ, ppm)[1]
Boc Group	-C(CH₃)₃	~1.44 (s, 9H)	1.44 (s, 9H)
Propargyl Group	-C≡CH	~2.41 (t, 2H)	~2.41 (t, 1H)
Propargyl Group	-CH2-C≡	~4.18 (d, 4H)	~4.18 (d, 2H)
PEG Backbone	-O-CH2-CH2-O-	~3.64 (m, ~32H)	~3.64 (s, ~48H)
Aminooxy Linkage	-O-N-CH ₂ -	~3.8 - 4.0 (m, 2H)	N/A
Amine Linkage	-CH ₂ -NH-Boc	N/A	~3.32 (q, 2H)

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

Functional Group	Carbon Assignment	N-(t-Boc- Aminooxy-PEG2)- N-bis(PEG3- propargyl) (Predicted δ, ppm)	Boc-NH-PEG12- propargyl (Typical δ, ppm)[1]
Boc Group	-C(CH₃)₃	~28.3	28.3
Boc Group	-(CH₃)₃C-O-	~81.5	79.2
Propargyl Group	-C≡CH	~74.8	74.8
Propargyl Group	-C≡CH	~77.4	77.4
Propargyl Group	-CH2-C≡	~58.5	58.5
PEG Backbone	-O-CH2-CH2-O-	~70.5	70.5
Aminooxy Linkage	-O-N-CH ₂ -	~70-72	N/A
Amine Linkage	-CH ₂ -NH-Boc	N/A	40.2



Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[1]

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of the PEG linker and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Depending on solubility, other deuterated solvents like DMSO-d₀ or D₂O can be utilized.[1] For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
- Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

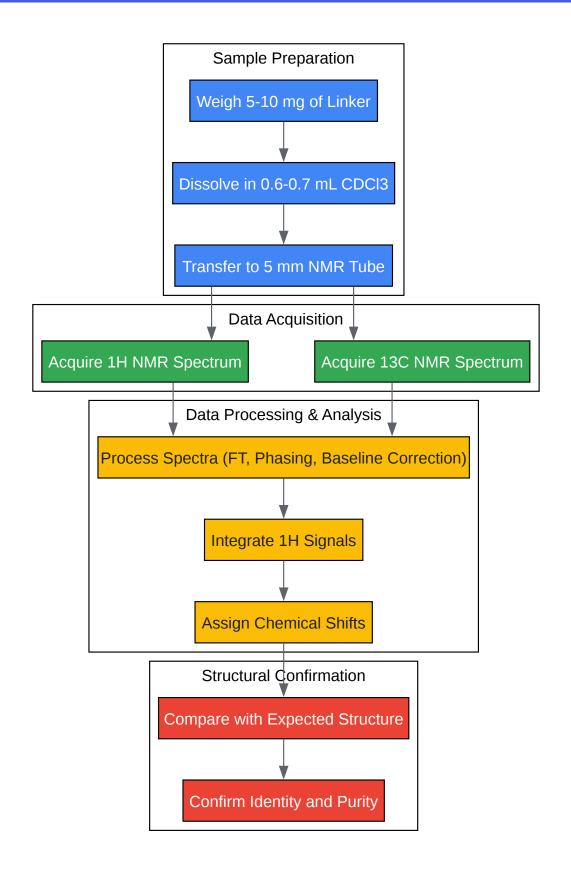
NMR Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, especially for the complex PEG backbone signals.[1]
- ¹H NMR Spectroscopy:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Number of Scans: 16-64 scans are generally sufficient.
 - Spectral Width: A spectral width of -2 to 12 ppm is appropriate.[1]
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used.
 - Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are often necessary to achieve a good signal-to-noise ratio.[1]

Visualizing the NMR Analysis Workflow

The logical flow from sample preparation to structural confirmation can be visualized as follows:





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Caption: Workflow for the NMR analysis of PEG linkers.



By following these protocols and comparative data, researchers can confidently verify the structure and purity of **N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)**, ensuring the integrity of their subsequent bioconjugation reactions for the development of novel therapeutics.

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References

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